Product packaging for 4-isocyano-N,N-dimethylaniline(Cat. No.:CAS No. 7050-85-3)

4-isocyano-N,N-dimethylaniline

Cat. No.: B13565653
CAS No.: 7050-85-3
M. Wt: 146.19 g/mol
InChI Key: RMMGUXKAFURCJX-UHFFFAOYSA-N
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Description

4-Isocyano-N,N-dimethylaniline is a versatile chemical building block of significant interest in synthetic organic chemistry and materials science. This compound features both an isocyano group and a tertiary aniline, making it a valuable precursor for the synthesis of complex molecules, including heterocycles and ligands for catalysis. Researchers utilize its isocyanide functionality in multi-component reactions, such as the Ugi and Passerini reactions, to efficiently construct diverse molecular libraries. The electron-donating dimethylamino group on the aromatic ring can be used to fine-tune the electronic properties of resulting materials, making this reagent particularly useful in the development of advanced polymers and functional organic materials. As a specialty intermediate, it offers a pathway to novel compounds with potential applications in pharmaceutical research and material engineering. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B13565653 4-isocyano-N,N-dimethylaniline CAS No. 7050-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7050-85-3

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4-isocyano-N,N-dimethylaniline

InChI

InChI=1S/C9H10N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7H,2-3H3

InChI Key

RMMGUXKAFURCJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#[C-]

Origin of Product

United States

Synthetic Methodologies for 4 Isocyano N,n Dimethylaniline

General Strategies for Aryl Isonitrile Synthesis in Research Contexts

In the field of chemical research, several general methods have been established for the synthesis of aryl isonitriles. A classic approach is the Hofmann carbylamine reaction , which involves the reaction of a primary amine with chloroform and a strong base to produce a dichlorocarbene intermediate that converts the amine to an isocyanide. wikipedia.org

A more prevalent and often more practical strategy is the dehydration of N-substituted formamides . nih.gov This two-step process begins with the formylation of a primary amine, followed by the removal of water using a variety of dehydrating agents. utexas.edu Common reagents used for this dehydration step include:

Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base. nih.gov

Triphenylphosphine (PPh₃) and iodine, which offers a mild and efficient alternative. organic-chemistry.org

Chlorophosphate compounds combined with tertiary amines. organic-chemistry.org

These methods provide versatile routes to a wide range of alkyl and aryl isocyanides from readily available starting materials. organic-chemistry.orgorganic-chemistry.org

Pathways Involving Primary Amine Precursors

The direct conversion of primary amines is a key pathway for isocyanide synthesis. For 4-isocyano-N,N-dimethylaniline, the corresponding precursor is 4-amino-N,N-dimethylaniline. A modern and convenient method has been developed that utilizes difluorocarbene as a C1 synthon for this transformation. bohrium.comorganic-chemistry.org

A novel and efficient method for synthesizing isocyanides involves the direct reaction of primary amines with difluorocarbene. nih.gov This approach has been shown to be effective for a wide variety of primary amines, including aryl, heteroaryl, benzyl, and alkyl amines. documentsdelivered.comresearchgate.net The reaction demonstrates good tolerance for different functional groups, and electron-rich anilines, such as the precursor to this compound, are reported to react more efficiently than electron-poor anilines. bohrium.com

The difluorocarbene used in this synthesis is generated in situ from a stable precursor, avoiding the need to handle hazardous reagents like chloroform or metal cyanides. organic-chemistry.org The most common precursor is a halodifluoroacetate salt, such as sodium chlorodifluoroacetate (ClCF₂COONa). organic-chemistry.orgorganic-chemistry.org Upon heating, this salt undergoes decarboxylation to efficiently generate difluorocarbene, which then reacts with the primary amine present in the reaction mixture to form the desired isocyanide. bohrium.comnih.gov This one-pot condensation provides a safe and practical route for isocyanide synthesis. organic-chemistry.org

Exploration of Mechanistic Aspects in this compound Synthesis

Understanding the mechanism and the role of various reaction parameters is crucial for optimizing the synthesis of this compound.

The efficiency of the difluorocarbene-based isocyanide synthesis is highly dependent on the reaction conditions. bohrium.com Systematic studies have identified the optimal parameters for this transformation. A plausible mechanism involves the initial nucleophilic addition of the primary amine to the in situ-generated difluorocarbene, followed by a series of base-promoted elimination steps to yield the final isocyanide product. organic-chemistry.org The key components and their functions are summarized in the table below.

Reagent/ConditionRole in the ReactionOptimal Choice
Difluorocarbene Precursor Source of the C1 synthon (:CF₂)Sodium Chlorodifluoroacetate
Base Promotes elimination steps in the mechanismPotassium Carbonate (K₂CO₃)
Solvent Medium for the reaction; polar solvents are superiorDimethylformamide (DMF)
Temperature Provides energy for decarboxylation and reaction100 °C

This interactive table summarizes the optimized conditions for the synthesis of isocyanides from primary amines using in situ generated difluorocarbene, based on reported research findings. bohrium.comorganic-chemistry.org

This method's practicality has been demonstrated in the late-stage functionalization of biologically active amines, highlighting its potential in drug design and peptide modification. bohrium.comdocumentsdelivered.com

Chemical Reactivity and Reaction Mechanisms of 4 Isocyano N,n Dimethylaniline

Fundamental Reactivity of the Isocyano Group in Substituted Aryl Systems

The isocyano group is a versatile functional group known for its dual electronic character. It can be described by two main resonance structures: a zwitterionic form with a triple bond between nitrogen and carbon (R-N⁺≡C⁻) and a carbenic form with a double bond (R-N=C:). This duality allows the isocyanide carbon to react as both a nucleophile and an electrophile.

In the case of 4-isocyano-N,N-dimethylaniline, the potent electron-donating effect of the para-dimethylamino group significantly enhances the nucleophilicity of the isocyanide carbon. This increased electron density makes it more reactive towards electrophiles compared to unsubstituted or electron-withdrawn aryl isocyanides. The dimethylamino group enriches the π-system of the benzene (B151609) ring, which in turn influences the electronic environment of the isocyano moiety. This electronic enrichment facilitates reactions where the isocyanide acts as a one-carbon synthon, readily participating in insertion and addition reactions.

The reactivity of the isocyano group can be summarized as follows:

α-Addition: The isocyanide carbon can be attacked by both an electrophile and a nucleophile, leading to the formation of a new stereocenter.

Cycloaddition Reactions: Isocyanides can participate in [4+1] cycloadditions with dienes to form five-membered rings.

Multicomponent Reactions: As a key component in reactions like the Ugi and Passerini reactions, the isocyanide's ability to form a reactive nitrilium intermediate is central to its utility in building complex molecular scaffolds.

The electronic influence of substituents on aryl isocyanides has been a subject of study, and while systematic data for this compound is not extensively detailed in readily available literature, the principles of physical organic chemistry suggest a strong electron-releasing character which enhances its reactivity in many transformations.

Multicomponent Coupling Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Isocyanides are particularly valuable in MCRs due to their unique reactivity.

Recent research has explored the silver-catalyzed multicomponent coupling reactions of arynes with isonitriles and nitriles. While specific examples detailing the use of this compound are not prevalent in the literature, the general mechanism provides a framework for its expected behavior. In these reactions, a silver-aryne complex is formed, which then reacts selectively with either an isonitrile or a nitrile.

When an isonitrile, such as this compound, is employed, it is proposed to add to the silver-aryne complex to form an ortho-nitrilium organosilver intermediate. This intermediate can then be trapped by another molecule of the isonitrile. This pathway leads to the formation of complex heterocyclic structures. The electron-rich nature of this compound would be expected to facilitate its initial reaction with the aryne complex.

Table 1: Representative Silver-Catalyzed Aryne-Isonitrile Coupling Note: This table is illustrative of the general reaction and does not represent specific data for this compound which is not readily available in the cited literature.

Aryne PrecursorIsonitrileCatalystProduct Type
2-(Trimethylsilyl)phenyl trifluoromethanesulfonateAryl IsonitrileAgF/AgSbF₆Benzocyclobutene-1,2-diimine

A significant advancement in aryne chemistry involves the interception of the highly reactive aryne-isocyanide adduct with various weak nucleophiles. Arynes, generated, for example, via the hexadehydro-Diels–Alder (HDDA) reaction, readily react with isocyanides to form a nitrilium intermediate. This intermediate can be trapped in situ to generate a variety of functionalized aromatic compounds. researcher.life

The general scheme for these transformations is as follows:

Generation of an aryne.

Reaction of the aryne with an isocyanide (e.g., this compound) to form a nitrilium intermediate.

Nucleophilic attack on the nitrilium intermediate by a weak nucleophile.

Synthesis of Imides: When carboxylic acids are used as the nucleophile, the resulting product is an imide. researcher.life

Synthesis of Imidates: The use of alcohols as the trapping agent leads to the formation of imidates. researcher.life

Synthesis of Amidines: Sulfonamides can act as nitrogen-based nucleophiles to yield amidines. researcher.life

Synthesis of Amides: In the presence of water, the aryne-isocyanide adduct is intercepted to form amides. researcher.life

The high regioselectivity of these reactions is often controlled by the substituents on the aryne. The electron-donating nature of the dimethylamino group in this compound would likely enhance the rate of the initial addition to the aryne.

Table 2: Products from Interception of Aryne-Isonitrile Adducts Note: This table illustrates the general synthetic outcomes. Specific yield and conditions for this compound are not detailed in the available sources.

NucleophileProduct Functional Group
Carboxylic Acid (R-COOH)Imide
Alcohol (R-OH)Imidate
Sulfonamide (R-SO₂NH₂)Amidine
Water (H₂O)Amide

Metal-Catalyzed Transformations Utilizing this compound

The isocyano group can be activated by various transition metals, enabling a range of synthetic transformations that are otherwise difficult to achieve.

A notable gold-catalyzed reaction of isocyanides involves their interaction with hydrazoic acid (HN₃), which can be generated in situ. This reaction can selectively produce either cyanamides or 1-substituted 1H-tetrazol-5-amines, depending on the stoichiometry of the hydrazoic acid. acs.org

Formation of Cyanamides: In the presence of a limited amount of HN₃, the gold catalyst facilitates the conversion of the isocyanide to a cyanamide. The proposed mechanism involves the activation of the isocyanide by the gold catalyst, followed by the addition of the azide (B81097) and subsequent rearrangement.

Formation of 1-Substituted 1H-Tetrazol-5-Amines: When an excess of HN₃ is used, the reaction proceeds further to yield 1-substituted 1H-tetrazol-5-amines. This transformation provides convenient access to this important class of heterocyclic compounds. acs.org

The electronic properties of the aryl isocyanide influence the reaction, and the electron-rich this compound would be expected to be a highly reactive substrate in these gold-catalyzed transformations.

Table 3: Selective Gold-Catalyzed Reactions of Isocyanides with Hydrazoic Acid Note: This table shows the general selectivity of the reaction. Data specific to this compound is not provided in the reference.

Reagent RatioMajor Product
1 equivalent HN₃Cyanamide
>2 equivalents HN₃1-Substituted 1H-tetrazol-5-amine

Radical Processes and Electron Catalysis Involving Isocyanides

The isocyano group is also susceptible to reactions involving radical intermediates and can participate in electron transfer processes.

The reaction of carbon or heteroatom radicals with isocyanides generates imidoyl radicals as key intermediates. These imidoyl radicals can then undergo further reactions, such as cyclization or addition, making them useful in multicomponent synthesis. For instance, radical cyclization of 2-isocyanobiaryls is a powerful method for synthesizing phenanthridine (B189435) derivatives.

In the context of electron catalysis, aromatic compounds can act as electron-transfer agents. While specific studies on this compound in this role are not widely reported, the related compound N,N-dimethylaniline has been shown to be an effective catalyst in reductive lithiation reactions, where it facilitates electron transfer from lithium metal to a substrate. This suggests that the N,N-dimethylaniline moiety in this compound could potentially be involved in similar electron transfer processes, although the presence of the isocyano group would undoubtedly influence its electronic behavior and reactivity. The N,N-dimethylaniline radical cation has been identified as a short-lived intermediate in electrochemical oxidation, highlighting the accessibility of radical species from this structural motif.

Mechanisms of Radical Perfluoroalkylation via Electron Catalysis

The radical perfluoroalkylation of aryl isocyanides, including this compound, can be achieved through electron catalysis, leading to the formation of complex heterocyclic structures. Research demonstrates that aryl isonitriles react with perfluoroalkyl radicals to yield 2-alkylated indole-3-imines. researchgate.net This process is a three-component reaction that results in the formation of three new carbon-carbon bonds. researchgate.net

The proposed mechanism involves two consecutive additions of the radical species to the isonitrile functional group. This is followed by a homolytic aromatic substitution step, which leads to the cyclization and formation of the indole (B1671886) ring system. researchgate.net The generation of perfluoroalkyl radicals can be accomplished through various methods, including the use of visible light photocatalysis or the activation of electron-donor-acceptor (EDA) complexes. conicet.gov.ardntb.gov.ua

In a study investigating the scope of this reaction, various substituted phenyl isonitriles were reacted with perfluoroalkyl radical precursors. The electron-donating N,N-dimethylamino group on the aromatic ring was found to influence the reaction yield. For instance, the reaction of the silyloxy-substituted isonitrile (4b) resulted in a 41% yield, while the dimethylamino-derivative (4d) gave the corresponding product in a 39% yield. researchgate.net In contrast, isonitriles with less electron-donating or electron-withdrawing groups generally produced lower yields, which may be attributed to the lower stability of the starting isonitrile compounds. researchgate.net

Table 1: Reaction Yields of Various Aryl Isonitriles in Radical Perfluoroalkylation researchgate.net

Photochemical Reactivity of Aromatic Isocyanides and Related Derivatives

Aromatic isocyanides, such as this compound, exhibit notable photochemical reactivity, particularly their ability to function as visible-light photocatalysts. nih.gov This reactivity has opened new avenues for green photoredox catalytic methodologies. nih.govresearchgate.net Aromatic isocyanides can absorb visible light and act as single electron acceptors, especially in reactions involving tertiary aromatic amines. nih.govresearchgate.net

Upon direct photoexcitation, aromatic isocyanides can promote the oxidative functionalization of C(sp3)–H bonds. nih.gov For example, the three-component cross-dehydrogenative coupling of aromatic tertiary amines, isocyanides, and water can produce amide products under mild conditions with high yields. nih.gov The mechanism proceeds through the isocyanide acting as a photocatalyst, triggering the oxidation of α-amino C(sp3)–H bonds. nih.gov This process involves a radical-polar crossover mechanism. nih.gov

Mechanistic studies involving UV-visible absorption and fluorescence experiments, along with electrochemical measurements, have provided insights into the behavior of these compounds. nih.gov The absorption spectrum of one aromatic isocyanide showed two bands with maximum absorption (λmax) at 265 nm and 360 nm. nih.gov Computational calculations of ground- and excited-state redox potentials for a range of aromatic isocyanides help in the rational design of new isocyanide-based organic photoredox catalysts. nih.gov This ability to harvest visible light allows these compounds to promote the generation of alkyl and acyl radicals from various precursors. nih.govresearchgate.net

Table 2: Photochemical Properties and Applications of Aromatic Isocyanides

Compound Index

Table 3: List of Chemical Compounds

Applications of 4 Isocyano N,n Dimethylaniline As a Research Intermediate

Strategic Role in the Synthesis of Complex Organic Molecules

The primary strategic value of 4-isocyano-N,N-dimethylaniline in organic synthesis stems from the distinct reactivity of its isocyano (-N≡C) group. Isocyanides, also known as isonitriles, are recognized for their unique ability to function as nucleophiles, electrophiles, and even radicals, making them exceptionally versatile reagents. nih.govbeilstein-journals.org This dual reactivity makes this compound a key component in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. mdpi.comum.edu.mt

This compound is particularly valuable in isocyanide-based MCRs such as the Ugi and Groebke–Blackburn–Bienaymé reactions. beilstein-journals.org In these reactions, the isocyanide participates in an α-addition, enabling the rapid assembly of molecular scaffolds with significant structural diversity from simple precursors. beilstein-journals.org The use of this compound allows chemists to introduce the 4-(dimethylamino)phenyl group into the final product, a moiety that can confer specific electronic, steric, or solubility properties. The efficiency and convergence of MCRs make this intermediate a powerful tool for building complex molecular libraries for further research. mdpi.com

Table 1: Illustrative Role of an Isocyanide in a Four-Component Ugi Reaction

Reactant Type Example Role in Reaction
Aldehyde or Ketone Benzaldehyde Carbonyl component, provides the backbone
Amine Aniline (B41778) Nucleophilic component, introduces a substituent
Carboxylic Acid Acetic Acid Provides the acyl group

| Isocyanide | This compound | Undergoes α-addition, provides a carbon and nitrogen atom to the final structure |

Building Block in Pharmaceutical and Agrochemical Intermediates Research

In the fields of pharmaceutical and agrochemical research, the development of novel heterocyclic compounds is of paramount importance, as these structures are present in a vast number of biologically active molecules. mdpi.com this compound serves as a key building block in the synthesis of such N-heterocycles through the multicomponent reactions mentioned previously. beilstein-journals.orgmdpi.com

The Groebke–Blackburn–Bienaymé reaction, for example, is a powerful method for synthesizing fused imidazo[1,2-a]pyridines and related heterocyclic systems, which are scaffolds of interest in medicinal chemistry. beilstein-journals.org By employing this compound as the isocyanide component, researchers can efficiently generate libraries of complex molecules for screening as potential drug candidates or agrochemicals. mdpi.com The parent compound, N,N-dimethylaniline, is already recognized as an intermediate in pharmaceutical manufacturing, including in the synthesis of some antibiotics. actylis.comepa.gov The isocyano-derivative provides a modern synthetic route to introduce this important structural motif into new classes of potential therapeutic and crop protection agents.

Precursor in the Development of Specialty Chemicals

The utility of this compound extends to the development of specialty chemicals and advanced materials. The parent molecule, N,N-dimethylaniline, is used as a promoter in the curing of polyester (B1180765) and vinyl ester resins and as an intermediate in various polymerization processes. actylis.comwikipedia.org The isocyano-derivative offers a reactive handle for incorporation into new types of polymers and materials.

The isocyanide group can undergo polymerization or be used to modify existing polymer backbones, introducing the specific electronic and physical properties of the N,N-dimethylaniline unit. Furthermore, N-formyl amides, which are direct precursors to isocyanides, have applications in the synthesis of polymers and agrochemicals, highlighting the industrial relevance of this chemical class. researchgate.net Research into organotellurium compounds, which are valuable intermediates in organic synthesis, has also utilized the N,N-dimethylaniline scaffold to create new reagents with potential applications in materials science. nih.gov

Contributions to Research in Dyes and Pigments Chemistry

The N,N-dimethylaniline structure is a cornerstone in the chemistry of dyes and pigments. It functions as a powerful auxochrome—a group that, when attached to a chromophore (the color-bearing part of a molecule), intensifies the color. wikipedia.org N,N-dimethylaniline itself is a crucial precursor for commercially important triarylmethane dyes like malachite green and crystal violet, as well as azo dyes like Methyl Orange. wikipedia.orgchemicalbook.comdu.ac.in

This compound is a valuable research intermediate in this area because the isocyanide functional group provides a versatile point of attachment or modification. Researchers can utilize the isocyanide's reactivity to incorporate the potent N,N-dimethylaniline auxochrome into novel and complex dye structures. A related compound, 4-(4-Isothiocyanatophenylazo)-N,N-dimethylaniline, which features a different reactive group (isothiocyanate), is used as a vibrant azo compound in the formulation of textile dyes and colorants. chemimpex.com This demonstrates the principle of using a functionalized N,N-dimethylaniline derivative to create stable and vivid colorants, a strategy that is directly applicable to research involving this compound.

Theoretical and Computational Investigations on Isocyanides Relevant to 4 Isocyano N,n Dimethylaniline

Quantum Chemical Studies of Electronic Structure and Bonding in Aryl Isocyanides

Quantum chemical calculations are fundamental to describing the electronic structure and bonding in molecules. For aryl isocyanides, these studies elucidate the nature of the isocyanide functional group and its electronic interplay with the aromatic system. The isocyanide group (-N≡C) is often represented by resonance structures, highlighting its complex electronic nature, which includes a carbenic character on the terminal carbon. acs.org

Frontier molecular orbital (FMO) theory, a key component of quantum chemical analysis, helps in understanding the reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. For a nucleophilic isocyanide, the HOMO is often localized on the carbon atom, indicating its readiness to attack electrophilic centers. nih.gov

Table 1: Key Concepts in Quantum Chemical Analysis of Aryl Isocyanides

Concept Description Relevance to 4-Isocyano-N,N-dimethylaniline
Resonance Structures Multiple Lewis structures that describe the delocalization of electrons within a molecule. Illustrates the carbenic and nucleophilic character of the isocyanide carbon.
p-π Conjugation Interaction of p-orbitals with an adjacent π-system. The -N(CH₃)₂ group donates electron density to the phenyl ring, influencing the isocyanide group.
Frontier Orbitals (HOMO/LUMO) The highest energy occupied and lowest energy unoccupied molecular orbitals. The energy and localization of these orbitals determine the molecule's reactivity as a nucleophile.

| Atomic Charges | Calculated distribution of electron charge among the atoms in a molecule. | Quantifies the effect of the -N(CH₃)₂ group on the electron density of the isocyanide carbon. |

Density Functional Theory (DFT) Applications to Isocyanide Reactivity and Molecular Basicity

Density Functional Theory (DFT) has become a primary tool for studying chemical reactivity in organic chemistry. mdpi.comnih.gov Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the energy and other properties of a molecule. nih.gov This approach provides a good balance between computational cost and accuracy, making it suitable for medium-to-large molecules. fu-berlin.de

Conceptual DFT introduces a range of "reactivity descriptors" that quantify a molecule's reactivity from its electronic structure. frontiersin.org These descriptors are used to predict how a molecule will behave in a chemical reaction. For an aryl isocyanide, DFT can be used to calculate its nucleophilicity and basicity, which are centered on the terminal carbon atom. The electron-donating -N(CH₃)₂ group in this compound is expected to significantly increase the calculated nucleophilicity index compared to unsubstituted phenyl isocyanide.

Key DFT reactivity descriptors include:

Electronic Chemical Potential (μ) : Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N) : Quantifies the ability of a molecule to donate electrons.

These indices are invaluable for comparing the reactivity of a series of related compounds and for understanding the influence of different substituents on the isocyanide's chemical behavior. mdpi.com

Table 2: Selected DFT Reactivity Descriptors

Descriptor Definition Interpretation
Chemical Potential (μ) μ ≈ -(IP + EA) / 2 High μ indicates better nucleophilicity.
Chemical Hardness (η) η ≈ (IP - EA) / 2 High η indicates lower reactivity (hard molecule).
Global Electrophilicity (ω) ω = μ² / (2η) High ω indicates a strong electrophile.
Global Nucleophilicity (N) N = EHOMO(Nu) - EHOMO(TCE) High N indicates a strong nucleophile (referenced against tetracyanoethylene, TCE).

(IP = Ionization Potential, EA = Electron Affinity, EHOMO = Energy of the HOMO)

Computational Analysis of Reaction Pathways and Transition States for Isocyanide Transformations

Understanding a chemical reaction mechanism requires a detailed map of the energy changes as reactants are converted into products. Computational chemistry allows for the exploration of the potential energy surface (PES) of a reaction, identifying stable intermediates and the high-energy transition states that connect them. ethz.chacs.org

For isocyanide transformations, such as the Passerini or Ugi multicomponent reactions, computational analysis can trace the entire reaction pathway. nih.gov The process typically involves:

Geometry Optimization : Finding the lowest energy structures for reactants, intermediates, and products.

Transition State (TS) Search : Locating the saddle point on the PES that represents the energy barrier for a specific reaction step. fossee.in The structure at this point is the transition state. mdpi.com

Frequency Calculation : Confirming the nature of the optimized structures. A stable minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : Tracing the minimum energy path from the transition state down to the connected reactant and product, confirming the TS links the correct species. fossee.in

This analysis provides the activation energy (the energy difference between the reactant and the transition state), which is crucial for understanding the reaction rate. fossee.in For reactions involving this compound, these calculations can quantify how the electron-rich nature of the molecule lowers the activation barrier for its nucleophilic attack on electrophiles like imines or carbonyls, a key step in many isocyanide-based reactions. nih.gov

Spectroscopic Methodologies for Characterization of Isocyanide Reaction Intermediates

While computational methods can predict the existence and structure of fleeting reaction intermediates, experimental validation is crucial. Advanced spectroscopic techniques, often coupled with mass spectrometry, are used to detect and characterize these transient species. rsc.org

There is a powerful synergy between computation and spectroscopy. DFT and other quantum chemical methods can predict the spectroscopic properties of a proposed intermediate, such as its infrared (IR) vibrational frequencies or its ultraviolet-visible (UV-Vis) absorption spectrum. These calculated spectra serve as a "fingerprint" that can be compared with experimental data.

Key methodologies include:

Action Spectroscopy : An ion's spectroscopic signature is measured by observing a change (an "action"), such as fragmentation, upon absorption of a photon. This is particularly useful for studying mass-selected ions. rsc.org

Infrared Photodissociation (IRPD) Spectroscopy : An isolated, mass-selected intermediate is irradiated with an infrared laser. If the laser frequency matches a vibrational mode of the intermediate, it absorbs energy and may fragment. By monitoring this fragmentation as a function of IR frequency, an IR spectrum of the intermediate can be constructed.

Mass Spectrometry (MS) : Used to detect intermediates directly from a reaction mixture. Techniques like electrospray ionization (ESI-MS) can gently transfer ionic intermediates from solution to the gas phase for analysis. rsc.org Collision-induced dissociation (CID) within the mass spectrometer can then be used to probe their structure.

For isocyanide reactions, these methods could be used to characterize key intermediates like the nitrilium ions formed after the initial nucleophilic attack, providing experimental confirmation of the mechanisms predicted by computational analysis. nih.gov

Future Directions and Emerging Research Avenues for 4 Isocyano N,n Dimethylaniline

Development of Novel Catalytic Systems for Isocyanide-Mediated Reactions

The development of innovative catalytic systems is crucial for expanding the synthetic utility of isocyanides like 4-isocyano-N,N-dimethylaniline. Research is moving beyond traditional palladium catalysts to explore more sustainable and efficient alternatives.

Defect-Engineered Metal-Organic Frameworks (MOFs): Recent studies have shown that creating defects in MOFs can modulate the electronic state of embedded metal catalysts, such as Palladium(II). This approach has demonstrated enhanced catalytic efficiency in the oxidative cyclization of isocyanides with o-aminophenols. The engineered defects and the open-pore structure of the MOFs improve substrate adsorption and catalyst stability, leading to significantly higher turnover numbers compared to homogeneous catalysts.

Earth-Abundant Metal Catalysts: A shift towards using more abundant and less toxic metals is a key trend. For instance, nickel-catalyzed oxidative isocyanide insertion/C–H amination reactions have been developed. These reactions proceed under mild conditions, often in green solvents and open air, showcasing a more sustainable catalytic approach. researchgate.net

Lewis Acid Catalysis: Lewis acids like TiCl₄ and In(III) have been shown to be effective in activating aldehydes or ketones, facilitating the formation of imine intermediates essential for Ugi and Passerini multicomponent reactions involving isocyanides. nih.gov This opens avenues for developing new Lewis acid-based catalytic systems for reactions with this compound.

Catalyst SystemReaction TypeAdvantages
Defect-Engineered Pd-MOFsOxidative CyclizationHigh efficiency, stability, reusability
Nickel CatalystsOxidative Insertion/C-H AminationUse of earth-abundant metal, mild conditions
In(III) / TiCl₄ (Lewis Acids)Multicomponent Reactions (Ugi, Passerini)Activation of carbonyls, facilitation of imine formation nih.gov

Exploration of New Reaction Classes and Mechanistic Discoveries Involving Substituted Aryl Isocyanides

The rich reactivity of the isocyanide group, which can act as both a nucleophile and an electrophile at its terminal carbon, continues to drive the discovery of new reaction classes and mechanistic pathways. acs.orgacs.org The electron-rich nature of this compound makes it an interesting substrate for exploring these frontiers.

Multi-functional Role of Isocyanides: An unprecedented palladium-catalyzed cyclization of isocyanides with alkyne-tethered aryl iodides has been reported where the isocyanide serves three distinct roles: a C1 synthon, a C1N1 synthon, and a donor for C(sp3)-C(sp2) coupling. This highlights the potential for designing complex transformations where the isocyanide unit is central to multiple bond-forming events.

Novel Heterocycle Synthesis: Researchers are developing new multicomponent reactions for synthesizing complex heterocyclic structures. One such example is a palladium-catalyzed cyclization of alkynylimines and double isocyanides to produce 4-amidyl-2-aminopyrroles. Mechanistic investigations suggest the formation of a key four-membered ring-fused pyrrole intermediate. researchgate.net

Rearrangement and Cyanation Reactions: A notable area of emerging research is the use of aryl isocyanides in rearrangement reactions to form nitriles (cyanides). Photo-induced isomerization of aryl isocyanides to cyanides has been observed, a process that is assisted by strong electron-donating substituents like the dimethylamino group, particularly in protic solvents like methanol. rsc.org Another novel approach involves the rearrangement of aryl isocyanides with azides to achieve cyanation. rsc.org

A computational study on the reaction between isocyanides and carboxylic acids provided a detailed mechanism, indicating a stereoselective concerted α-addition leading to a Z-acyl imidate, which then undergoes a rate-limiting 1,3 O→N acyl migration to yield an N-formyl imide. researchgate.net Such mechanistic insights are vital for predicting and controlling the outcomes of new reactions involving this compound.

Advanced Applications in Functional Materials Science and Supramolecular Chemistry Research

The unique electronic and structural characteristics of this compound make it a promising building block for advanced functional materials and supramolecular assemblies.

Optoelectronic Materials: The synthesis of novel heterocyclic structures, such as linear dipyrrole derivatives from isocyanide-based reactions, has pointed towards their potential as candidates for optoelectronic conjugated materials. researchgate.net The extended π-system and the electron-donating nature of the dimethylaniline moiety in this compound could be harnessed to develop new dyes, sensors, or components for organic electronics.

Supramolecular Chemistry: The principles of supramolecular chemistry, including molecular self-assembly and host-guest recognition, offer a framework for utilizing this compound in complex architectures. beilstein-journals.org The isocyanide group can participate in noncovalent interactions, such as hydrogen bonds and short contacts with oxygen and other atoms, which can be used to direct the self-assembly of molecules into ordered structures. acs.org Furthermore, the ability of aryl isocyanides to bind to metal surfaces like gold and palladium through σ- and π-interactions opens possibilities for their use in molecular electronics and surface modification. uwm.edu

Carbon-Nitrogen-Based Materials: Supramolecular pre-organization of nitrogen-containing organic molecules is an effective strategy for creating structured carbon-nitrogen-based functional materials. These materials, derived from the polymerization or carbonization of self-assembled monomers, have potential applications in photo- and electrocatalysis.

Research AreaPotential Application of this compoundKey Features
OptoelectronicsComponent in organic dyes, sensors, and conjugated polymersExtended π-system, electron-donating group
Supramolecular ChemistryBuilding block for self-assembled structures, molecular switchesParticipation in noncovalent interactions, metal surface binding acs.orguwm.edu
Functional MaterialsPrecursor for carbon-nitrogen materialsRole in creating ordered photo/electrocatalytic materials

Integration into Sustainable Synthesis and Green Chemistry Methodologies

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for future research. This involves developing more sustainable methods for both the synthesis of this compound and its subsequent use in chemical reactions.

Greener Isocyanide Synthesis: Traditional methods for synthesizing isocyanides often rely on toxic and hazardous reagents like phosgene or phosphorus oxychloride. rsc.orgsemanticscholar.org Research is focused on developing more sustainable protocols. An innovative method avoids aqueous workup entirely, leading to increased synthesis speed, higher purity, less waste, and improved safety. rsc.orgsemanticscholar.org This approach has been shown to be scalable over several orders of magnitude, from microtiter plates to multigram scales. rsc.orgsemanticscholar.org Alternative dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) are also being explored, offering a cheaper, less toxic option with a simplified reaction protocol and a significantly reduced environmental factor (E-factor).

Multicomponent Reactions in Green Solvents: Isocyanide-based multicomponent reactions (I-MCRs) are inherently atom-economical. Performing these reactions in environmentally benign solvents, particularly water, is a key area of future research. Water can accelerate reaction rates and often simplifies workup and purification steps, aligning with green chemistry principles. researchgate.net

Energy-Efficient Methodologies: The use of alternative energy sources like ultrasound and microwave irradiation is being explored to promote reactions involving isocyanides. For example, the synthesis of aryl amides from isocyanides and carboxylic acids has been successfully carried out under ultrasound irradiation at ambient conditions, offering a faster and more efficient protocol. orgchemres.org Mechanochemical methods, such as ball-milling, also present a solvent-free, sustainable approach to isocyanide synthesis and reactions. beilstein-journals.org

Green Chemistry ApproachApplication to this compoundSustainability Benefit
Improved Synthesis ProtocolsUse of p-TsCl; non-aqueous workup methods rsc.orgsemanticscholar.orgReduced toxicity, less waste (lower E-factor), increased safety and speed rsc.orgsemanticscholar.org
Green SolventsPerforming multicomponent reactions in water researchgate.netEnvironmentally benign, potential for rate acceleration, easier purification researchgate.net
Alternative Energy SourcesUltrasound, microwave, mechanochemistry orgchemres.orgbeilstein-journals.orgReduced energy consumption, faster reactions, solvent-free options orgchemres.orgbeilstein-journals.org

Q & A

Basic: What synthetic routes are available for preparing 4-isocyano-N,N-dimethylaniline, and how do reaction conditions influence product purity?

Methodological Answer:
this compound can be synthesized via palladium-catalyzed isocyanide insertion or through nucleophilic substitution reactions. For example, describes a procedure where nitro-substituted analogs (e.g., 4-isocyano-2-nitro-N,N-dipropylaniline) are synthesized by reacting isocyanide precursors with dimethylaniline derivatives under controlled conditions (0.5 mmol scale, inert atmosphere). Key parameters include:

  • Temperature: Reactions often proceed at 80–100°C to avoid decomposition of the isocyano group.
  • Catalysts: Pd(PPh₃)₄ or CuI enhances coupling efficiency in cross-coupling reactions.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product, with purity confirmed by HPLC (>95%) .

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

Methodological Answer:

  • ¹H NMR: The isocyano group (–NC) induces deshielding of adjacent protons. For example, aromatic protons ortho to the isocyano group resonate at δ 7.2–7.4 ppm, distinct from nitro or amino analogs (δ 6.8–7.1 ppm). The dimethylamino group (–N(CH₃)₂) appears as a singlet at δ 2.9–3.1 ppm .
  • IR Spectroscopy: The isocyano stretch (C≡N) appears at 2120–2150 cm⁻¹, a sharp peak absent in nitro or amine derivatives. This contrasts with nitrile groups (C≡N), which absorb at ~2250 cm⁻¹ .

Advanced: How does steric hindrance from the dimethylamino group affect regioselectivity in electrophilic substitution reactions?

Methodological Answer:
The dimethylamino group is a strong electron-donating group, directing electrophiles to the para position. However, steric hindrance from the bulky –N(CH₃)₂ group can shift selectivity. demonstrates this in the iodination of N,N-dimethylaniline, where meta-substitution becomes dominant (ortho:meta:para = 3.7:4.2:1.0) under sodium-mediated zincation. Computational studies (DFT) show that steric clashes destabilize ortho transition states, favoring meta attack .

Advanced: What computational methods (e.g., DFT, HF) are effective for modeling the electronic structure of this compound?

Methodological Answer:

  • DFT (B3LYP/6-31G(d)): Accurately predicts molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMOs). For example, used DFT to calculate the HOMO-LUMO gap of a benzimidazole analog, correlating with experimental UV-Vis data (λmax ~350 nm).
  • Hartree-Fock (HF): Less accurate for π-conjugated systems but useful for preliminary optimization.
  • Solvent Effects: Polarizable Continuum Model (PCM) simulations in acetonitrile show solvatochromic shifts in absorption spectra .

Advanced: How can contradictory data on reaction pathways (e.g., thermal decomposition vs. rearrangement) be resolved?

Methodological Answer:
highlights contradictions in thermolysis products of N,N-dimethylanilinium salts. To resolve discrepancies:

  • Control Experiments: Isolate intermediates (e.g., Stevens vs. Sommelet rearrangements) using quenching at specific timepoints.
  • Kinetic Studies: Monitor reaction progress via GC-MS or in situ NMR. For example, rearranged products (e.g., p-benzyl-N,N-dimethylaniline) form at higher temperatures (>180°C), while cationic intermediates dominate below 150°C .
  • Computational Validation: Transition state modeling (e.g., Gaussian) identifies energetically favorable pathways .

Advanced: What are the challenges in characterizing reactive intermediates (e.g., nitrenes) during photolysis of this compound?

Methodological Answer:

  • Short Lifespan: Nitrenes (generated via UV irradiation) have lifetimes <1 μs. Use ultrafast spectroscopy (fs-pump-probe) to capture transient absorption spectra.
  • Trapping Agents: Add thioketones or azides to stabilize intermediates for isolation and NMR analysis.
  • EPR Spectroscopy: Detect triplet nitrenes via zero-field splitting parameters (D = 1.2–1.5 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound due to its toxicity?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of volatile isocyanides (TLV <0.1 ppm).
  • PPE: Nitrile gloves and goggles mandatory; isocyanides penetrate latex.
  • Spill Management: Neutralize with acidic ethanol (pH 3–4) to hydrolyze isocyanides to nonvolatile ureas .

Advanced: How do solvent polarity and counterion effects influence the electrochemical polymerization of this compound derivatives?

Methodological Answer:

  • Solvent Polarity: Acetonitrile (high polarity) stabilizes radical cations during polymerization, yielding conductive films. Cyclic voltammetry shows oxidation peaks at +0.8 V (vs. Ag/AgCl) in acetonitrile vs. +1.1 V in dichloromethane.
  • Counterions: Perchlorate (ClO₄⁻) dopes the polymer more effectively than sulfate, enhancing conductivity (σ = 10⁻³ S/cm) .

Advanced: What mechanistic insights explain the formation of nitroso derivatives (e.g., p-nitroso-N,N-dimethylaniline) under nitrosation conditions?

Methodological Answer:
shows that aqueous NaNO₂/HCl generates nitrous acid (HNO₂), which reacts with N,N-dimethylaniline via electrophilic substitution. The –N(CH₃)₂ group directs nitrosation to the para position, forming p-nitroso-N,N-dimethylaniline. Steric hindrance prevents ortho attack, confirmed by ¹H NMR (singlet at δ 2.35 ppm for –N(CH₃)₂ and aromatic protons at δ 6.98 ppm) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound in biological systems?

Methodological Answer:

  • ¹⁵N-Labeling: Track the isocyano group’s fate using LC-MS. For example, hepatic microsomal assays show oxidation to ¹⁵N-urea via cytochrome P450 enzymes.
  • 13C-NMR: Monitor degradation products (e.g., dimethylamine-¹³CH₃) in urine samples from rodent studies .

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